REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=[O:2].[CH3:12][C:13]([OH:19])([C:15]([CH3:18])(O)[CH3:16])[CH3:14]>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:12][C:13]1([CH3:14])[C:15]([CH3:18])([CH3:16])[O:11][B:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([CH:1]3[O:19][C:13]([CH3:14])([CH3:12])[C:15]([CH3:18])([CH3:16])[O:2]3)[CH:4]=2)[O:10]1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
278 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.317 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed with a Dean-Stark equipment for 3 h until reaction completion
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The mixture was dried under reduced pressure
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Type
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ADDITION
|
Details
|
the residue diluted with AcOEt (250 mL)
|
Type
|
WASH
|
Details
|
washed three times with abundant water
|
Type
|
CUSTOM
|
Details
|
once with saturated NaClaqueous (250 mL), anhydrified over Na2SO4 and the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude was purified via flash chromatography on silica gel using a Biotage 100G+50G SNAP with a gradient of hexane and AcOEt
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC(=CC=C1)C1OC(C(O1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |